
Spectroscopic Profile of 15-
Hydroxypentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 15-Hydroxypentadecanoic acid

Cat. No.: B164413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

15-hydroxypentadecanoic acid, a long-chain omega-hydroxy fatty acid.[1] The information

presented herein is crucial for its identification, characterization, and utilization in various

research and development applications, including its role as a biochemical reagent and an

intermediate in the synthesis of pharmaceuticals and other organic compounds. This document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, complete with experimental protocols and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 15-
hydroxypentadecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for 15-Hydroxypentadecanoic Acid
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Chemical Shift (δ) ppm Assignment

179.3 C-1 (COOH)

63.1 C-15 (CH₂OH)

34.2 C-2

32.8 C-14

29.7 Methylene Chain

29.6 Methylene Chain

29.5 Methylene Chain

29.4 Methylene Chain

29.2 Methylene Chain

29.1 Methylene Chain

25.7 C-3

24.7 C-13

Note: Data obtained from publicly available spectral databases. The specific solvent used was

CDCl₃.

While specific ¹H NMR data for the free acid is not readily available in the searched literature,

the proton chemical shifts can be predicted based on the structure and data from similar long-

chain fatty acids. The protons of the methylene groups in the long chain would appear as a

complex multiplet around 1.2-1.6 ppm. The protons alpha to the carboxylic acid (C-2) would be

expected around 2.3 ppm as a triplet. The protons on the carbon bearing the hydroxyl group

(C-15) would likely resonate around 3.6 ppm as a triplet. The acidic proton of the carboxylic

acid would appear as a broad singlet at a variable chemical shift, typically above 10 ppm.

Infrared (IR) Spectroscopy
Table 2: Attenuated Total Reflectance (ATR)-IR Absorption Bands for 15-
Hydroxypentadecanoic Acid
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Wavenumber (cm⁻¹) Assignment Functional Group

2916 C-H stretch (asymmetric) Alkane

2849 C-H stretch (symmetric) Alkane

1700 C=O stretch Carboxylic Acid

1471 C-H bend (scissoring) Alkane

1412 O-H bend Carboxylic Acid

1298 C-O stretch Carboxylic Acid

1060 C-O stretch Primary Alcohol

940 O-H bend (out-of-plane) Carboxylic Acid

720 C-H rock Alkane (long chain)

Note: This data is compiled from publicly available ATR-IR spectra and general knowledge of

characteristic IR absorptions for the functional groups present.[2][3][4][5][6][7][8]

Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Data (GC-MS) for 15-Hydroxypentadecanoic Acid

m/z Interpretation

258 [M]⁺ (Molecular Ion)

240 [M-H₂O]⁺

98 Common fragment for long-chain fatty acids

55 Common fragment for long-chain hydrocarbons

Note: Fragmentation patterns can be complex and may vary depending on the ionization

technique and energy. The data presented are characteristic fragments observed in GC-MS

analysis.
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 15-
hydroxypentadecanoic acid.

Methodology:

Sample Preparation: Dissolve 10-20 mg of 15-hydroxypentadecanoic acid in

approximately 0.7 mL of deuterated chloroform (CDCl₃). For quantitative ¹H NMR, a known

amount of an internal standard may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger sample concentration (50-100 mg) may be required for ¹³C NMR to obtain a

spectrum in a reasonable time.

Employ a standard pulse program with a sufficient relaxation delay.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 15-hydroxypentadecanoic acid using

ATR-IR spectroscopy.

Methodology:

Sample Preparation: Place a small amount of the solid 15-hydroxypentadecanoic acid
sample directly onto the diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 15-
hydroxypentadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

Derivatization: For GC-MS analysis, the carboxylic acid and hydroxyl groups are often

derivatized to increase volatility and thermal stability. A common method is silylation using an

agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion

trap analyzer) with an electron ionization (EI) source.

Gas Chromatography:

Inject the derivatized sample into the GC.

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Employ a temperature program that allows for the separation of the analyte from any

impurities.

Mass Spectrometry:

As the analyte elutes from the GC column, it enters the MS source where it is ionized by

electron impact.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The fragmentation of ω-hydroxy fatty acids often involves cleavages

near the hydroxyl and carboxyl groups, as well as characteristic fragmentation of the long

hydrocarbon chain.[9]

Visualization of Key Structural Features
The following diagram illustrates the key functional groups of 15-hydroxypentadecanoic acid
that are central to the interpretation of its spectroscopic data.

Caption: Key functional groups of 15-hydroxypentadecanoic acid and their corresponding

spectroscopic analysis techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/15-Hydroxypentadecanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/15-Hydroxypentadecanoic-acid
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://open.maricopa.edu/fundamentalsoforganicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://pubmed.ncbi.nlm.nih.gov/33052648/
https://pubmed.ncbi.nlm.nih.gov/33052648/
https://pubmed.ncbi.nlm.nih.gov/33052648/
https://www.benchchem.com/product/b164413#spectroscopic-data-for-15-hydroxypentadecanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b164413#spectroscopic-data-for-15-hydroxypentadecanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b164413#spectroscopic-data-for-15-hydroxypentadecanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b164413#spectroscopic-data-for-15-hydroxypentadecanoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b164413?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

